N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
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Description
N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a useful research compound. Its molecular formula is C22H21N3O5S2 and its molecular weight is 471.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.09226313 g/mol and the complexity rating of the compound is 787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H27N3O4S
- Molecular Weight : Approximately 429.5 g/mol
- Structural Features : It contains a methoxyphenyl group, a thiophene sulfonamide moiety, and a tetrahydroquinoline structure which may enhance its biological activity and pharmacokinetic properties .
Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:
- Inhibition of Carbonic Anhydrases : Compounds in this class have shown inhibitory effects on carbonic anhydrases (CAs), particularly isoforms II and IX. These enzymes are implicated in tumor growth and metastasis due to their role in regulating pH and bicarbonate levels in the tumor microenvironment .
Table 1: Inhibitory Activity against Carbonic Anhydrases
Compound | CA II IC50 (nM) | CA IX IC50 (nM) |
---|---|---|
This compound | TBD | TBD |
Compound 14a | 80.3 | 29.0 |
Compound 14b | 1403.1 | 1082.0 |
Note: TBD = To Be Determined
Antitumor Activity
In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including HT-29 (colorectal cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Case Study on HT-29 Cells : A study assessed the effects of a related compound on HT-29 cells under both normoxic and hypoxic conditions. Results indicated that the compound reduced cell viability significantly compared to controls.
- Molecular Docking Studies : Molecular docking simulations have suggested strong binding affinities of the compound to target enzymes involved in tumor metabolism. The binding interactions included hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex .
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-30-19-8-3-2-7-17(19)24-22(27)21(26)23-16-11-10-15-6-4-12-25(18(15)14-16)32(28,29)20-9-5-13-31-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUCQWGRZUNYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.